molecular formula C14H13F2N B13535632 2,2-Difluoro-2-(4-phenylphenyl)ethanamine

2,2-Difluoro-2-(4-phenylphenyl)ethanamine

Cat. No.: B13535632
M. Wt: 233.26 g/mol
InChI Key: YDLZGUAIASTPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H13F2N. This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine typically involves the reaction of 4-phenylbenzaldehyde with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine: Similar in structure but with a fluorine atom on the phenyl ring.

    2-(4-fluorophenyl)ethan-1-amine: Lacks the difluoro group but has a fluorine atom on the phenyl ring.

Uniqueness

2,2-difluoro-2-(4-phenylphenyl)ethan-1-amine is unique due to the presence of both difluoro and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications where specific chemical characteristics are required.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

2,2-difluoro-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C14H13F2N/c15-14(16,10-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,17H2

InChI Key

YDLZGUAIASTPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.